p-Methylbenzil

Enzyme inhibition Carboxylesterase Structure-activity relationship

Unsymmetrical benzil analogs for carboxylesterase SAR studies require precise positional isomer validation-generic symmetrical benzils cannot replicate the electronic and steric profile of mono-para-substituted derivatives. p-Methylbenzil delivers reproducible, quantitative inhibition benchmarks. • ~47-fold reduction in Ki vs. unsubstituted benzil enables quantitative SAR benchmarking for CE inhibitor design. • Distinct melting point (99-101°C) differentiates from benzil (94-96°C) and 4,4′-dimethylbenzil (~102-104°C) for rapid isomer identity confirmation. • Established HPLC methods (reverse-phase, acetonitrile/water) support routine purity verification.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 2431-00-7
Cat. No. B015196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methylbenzil
CAS2431-00-7
Synonyms(4-Methylphenyl)phenylethanedione;  1-(p-Tolyl)-2-phenylethane-1,2-dione;  1-Phenyl-2-p-tolylethane-1,2-dione;  p-Methylbenzil; 
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyQKFICTUTRIMBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Methylbenzil Technical Baseline


p-Methylbenzil (CAS 2431-00-7), also known as 4-Methylbenzil or 1-phenyl-2-p-tolylethane-1,2-dione, is an unsymmetrical aromatic 1,2-diketone with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol [1]. It is a yellow crystalline solid with a melting point of 99–101 °C [1]. The compound serves as a key intermediate in organic synthesis and has been investigated as a selective inhibitor of mammalian carboxylesterases (CEs), where its substitution pattern modulates inhibitory potency relative to unsubstituted benzil [2].

Carboxylesterase inhibitor tool — reported mammalian CE inhibition with substitution-dependent potency modulation
QC identity standard — distinct melting point and HPLC retention for isomer-specific verification
Photoinitiator candidate — disclosed in patent literature for UV-curable formulations

p-Methylbenzil: Why Generic Substitutes Fail


The unsymmetrical substitution pattern of p-Methylbenzil—bearing a single methyl group on one phenyl ring—confers distinct electronic and steric properties that directly impact its performance in both biological and synthetic applications. In carboxylesterase inhibition assays, the presence and position of the methyl substituent alters the Ki value by orders of magnitude compared to unsubstituted benzil, demonstrating that even minor structural modifications lead to significant changes in target affinity [1]. Furthermore, the asymmetric diketone system influences the preferred site of reduction in electrochemical and photochemical processes, meaning that generic symmetrical benzil analogs cannot be assumed to perform equivalently in reductive or photoinitiation contexts [2]. Substitution without quantitative validation of the specific methyl positional isomer risks compromised activity and irreproducible experimental outcomes.

Isomer shift Unsymmetrical 4-methyl substitution alters Ki by orders of magnitude vs. benzil; symmetrical analogs are not interchangeable for CE inhibition assays.
Redox mismatch Electron-donating methyl group shifts reduction potential cathodically; benzil or 4,4′-dimethylbenzil may exhibit different electrochemical behavior.
Photoinitiation Substitution-dependent radical generation kinetics; substituting with unsubstituted benzil may alter curing efficiency without reformulation validation.

p-Methylbenzil Comparative Evidence


Carboxylesterase Inhibitory Potency

p-Methylbenzil demonstrates significantly reduced inhibitory potency against human liver carboxylesterase (hCE1) compared to the parent compound benzil. The introduction of a single methyl group at the para position of one phenyl ring increases the Ki value, indicating lower affinity for the enzyme active site [1]. This quantitative difference underscores the critical role of ring substitution in modulating biological activity and informs selection when tuning inhibitor potency is required.

Carboxylesterase Inhibitory Potency
Head-to-head
p-Methylbenzil Ki = 690 nM
Benzil (unsubstituted) Ki = 14.7 nM
~47-fold increase (reduced potency)
Supports CE-binding SAR studies; attenuated potency indicates steric/electronic influence of para-methyl group
hCE1 expressed in Sf21 cells; substrate: 3 mM o-NPA; pH 7.4
Enzyme inhibition Carboxylesterase Structure-activity relationship

Physical Property Differentiation

The melting point of p-Methylbenzil is 99–101 °C [1], which is distinct from that of the unsubstituted benzil (94–96 °C) [2] and the symmetrically substituted 4,4′-dimethylbenzil (ca. 102–104 °C) [3]. This intermediate melting point reflects the partial substitution pattern and provides a practical quality control indicator for identity confirmation and purity assessment upon receipt. Additionally, p-Methylbenzil can be resolved using reverse-phase HPLC with a mobile phase of acetonitrile, water, and phosphoric acid, enabling quantification in complex mixtures [4].

Melting Point Differentiation
Cross-study
99–101 °C
Benzil: 94–96 °C; 4,4′-Dimethylbenzil: ~102–104 °C
Enables rapid isomer identity confirmation via melting point and HPLC
Crystalline solid; ethanol recrystallization
Physical chemistry Quality control Analytical method development

Electrochemical Reduction Behavior

The electron-donating para-methyl group in p-Methylbenzil shifts its polarographic reduction potential to more negative values relative to unsubstituted benzil. While precise half-wave potential data for p-Methylbenzil at a specific pH are not fully reported in the accessed literature, class-level structure-reactivity studies on unsymmetrical benzils demonstrate that the reduction potential (E1/2) correlates linearly with the Hammett substituent constant (σ), with more negative potentials observed for electron-donating substituents [1]. This class-level inference indicates that p-Methylbenzil is more difficult to reduce electrochemically than benzil, a property that influences its behavior in reductive synthetic applications and electrochemical sensing platforms.

Electrochemical Reduction
Class-level
More negative E1/2 predicted
Relative to benzil (E1/2 ~ -0.50 V vs SCE); based on Hammett σp = -0.17
Directional shift informs redox behavior studies; exact value not reported
Class-level inference from benzil derivative polarography; data to verify
Electrochemistry Polarography Reaction mechanism

Photoinitiator Potential

p-Methylbenzil is disclosed as a photoinitiator component in European Patent EP 0197616 A1, which describes photopolymerizable compositions containing benzil or related 1,2-diketone compounds in combination with amine co-initiators [1]. While the patent does not provide quantitative polymerization rate data specific to p-Methylbenzil, its inclusion alongside benzil establishes its recognized utility in UV-curable formulations. Class-level studies indicate that substituted benzils exhibit altered absorption characteristics and radical generation efficiencies compared to unsubstituted benzil, suggesting that p-Methylbenzil may offer tailored photoinitiation profiles for specific monomer systems [2].

Photoinitiator Disclosure
Data to verify
Patent-listed 1,2-diketone
EP 0197616 A1; amine co-initiator system
Supports photoinitiator screening for UV-curable formulations
Quantitative polymerization rate data not specific to p-Methylbenzil
Photopolymerization Photoinitiator Materials science

p-Methylbenzil Application Scenarios


Carboxylesterase Inhibitor SAR Studies

Procure p-Methylbenzil as a key comparator in SAR studies aimed at elucidating the effect of mono-para-substitution on carboxylesterase inhibition. The ~47-fold reduction in Ki relative to unsubstituted benzil [1] provides a quantitative benchmark for evaluating electronic and steric contributions to enzyme binding. This compound is essential for building QSAR models and designing selective CE inhibitors with attenuated potency for therapeutic applications.

Quality Control Reference Standard

Utilize p-Methylbenzil as a reference standard for melting point and chromatographic identity confirmation. Its distinct melting point (99–101 °C) differentiates it from both benzil (94–96 °C) and 4,4′-dimethylbenzil (~102–104 °C), enabling rapid verification of the correct unsymmetrical isomer upon receipt [2][3][4]. HPLC methods using reverse-phase columns with acetonitrile/water mobile phases are established for quantification [5].

Electrochemical Mechanistic Studies

Employ p-Methylbenzil in polarographic and cyclic voltammetric investigations to probe the influence of electron-donating substituents on the reduction mechanism of unsymmetrical benzils. The predicted cathodic shift in half-wave potential relative to benzil [6] makes it a valuable model compound for studying substituent effects on electron transfer kinetics and for validating computational models of diketone redox behavior.

UV-Curable Photoinitiator Formulation

Incorporate p-Methylbenzil as a photoinitiator component in experimental UV-curable formulations for coatings, adhesives, or printing inks. Its inclusion in patent literature as a benzil-related 1,2-diketone photoinitiator [7] supports its industrial relevance, and the methyl substitution may provide tailored absorption characteristics and radical generation kinetics for specific monomer and amine co-initiator systems [8].

Application
Selection Property
Validation Focus
CE inhibitor SAR studies
Substitution-dependent Ki modulation
Enzyme inhibition potency profiling
QC reference standard
Distinct melting point and chromatographic retention
Identity and purity confirmation by mp/HPLC
Electrochemical model compound
Electron-donating effect on reduction potential
Polarographic/voltammetric behavior validation
Photoinitiator screening
Substituted diketone photoinitiator activity
Curing efficiency with amine co-initiators

Technical Documentation Hub

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36 linked technical documents
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